Tetraoctyl orthosilicate
Description
Evolution and Role of Alkoxysilanes in Advanced Chemical Science and Materials Engineering
Alkoxysilanes, a class of organosilicon compounds with the general formula Si(OR)₄, represent a cornerstone in modern materials science and chemical engineering. Their evolution began with early syntheses, such as the improved methods for producing various alkyl orthosilicates reported in 1928, which involved the alcoholysis of silicon tetrachloride (SiCl₄). wikipedia.orgacs.org This fundamental reaction, where SiCl₄ reacts with an alcohol to form the corresponding tetraalkyl orthosilicate (B98303) and hydrogen chloride, remains a basis for modern production. wikipedia.orgacs.org
The significance of alkoxysilanes lies in their function as versatile molecular precursors, primarily for the synthesis of silicon dioxide (SiO₂) through sol-gel processes. wikipedia.orgescholarship.org This process involves the hydrolysis of the Si-OR bonds to form silanol (B1196071) groups (Si-OH), followed by condensation reactions that create stable siloxane (Si-O-Si) linkages, ultimately forming a three-dimensional solid network. wikipedia.orgescholarship.org The rates of these reactions are sensitive to catalysts like acids and bases. wikipedia.org
This capability has positioned alkoxysilanes as critical components in numerous advanced applications:
Coatings and Adhesion: They are incorporated into coating formulations to form robust chemical bonds with substrates, enhancing adhesion and creating durable, resilient surfaces resistant to abrasion, weathering, and corrosion. sinosil.com
Polymer Reinforcement: When introduced into polymer matrices, alkoxysilanes form crosslinked siloxane networks, which reinforce the polymer structure, leading to improved strength, flexibility, and environmental resistance. sinosil.com
Advanced Materials: Alkoxysilanes are indispensable in producing high-performance materials such as aerogels, which are known for their low density and excellent thermal insulation properties. wikipedia.orgresearchgate.net They also serve as silica (B1680970) sources for the synthesis of zeolites and as crosslinking agents in silicone polymers. wikipedia.orgcfmats.com
Electronics: In the semiconductor industry, tetraethyl orthosilicate (TEOS), the most common alkoxysilane, is used as a precursor to deposit thin films of silicon dioxide, which function as high-quality insulators. wikipedia.orgsigmaaldrich.com
The ability to tune the properties of the final material by selecting different alkyl (R) groups in the precursor molecule underscores the versatility and continuing importance of alkoxysilanes in the ongoing evolution of materials science. escholarship.orgsinosil.com
Distinctive Aspects of Long-Chain Tetraalkyl Orthosilicates: Focus on Tetraoctyl Orthosilicate
While short-chain alkoxysilanes like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) are extensively studied and widely used, long-chain variants exhibit distinct characteristics that make them subjects of specialized research. wikipedia.orgacs.org Tetraalkyl orthosilicates (TAOS) with longer hydrocarbon chains, such as tetrapropyl orthosilicate (TPOS), tetrabutyl orthosilicate (TBOS), and particularly this compound, possess properties stemming directly from the increased steric bulk and hydrophobicity of their alkoxy groups. acs.org
The primary distinction of long-chain tetraalkyl orthosilicates is their modified reactivity. Studies comparing the hydrolysis of different TAOS have shown that the reaction kinetics are influenced by the length of the alkyl group. acs.org The large octyl groups in this compound (C₈H₁₇O)₄Si introduce significant steric hindrance around the central silicon atom. This can lead to slower rates of hydrolysis and condensation compared to TEOS, allowing for greater control over the sol-gel process.
Furthermore, the long, nonpolar alkyl chains impart a pronounced hydrophobic (water-repellent) character to the molecule and to the materials derived from it. This is in contrast to the more hydrophilic nature of materials produced from shorter-chain precursors. This inherent hydrophobicity is advantageous for applications requiring water resistance without the need for secondary surface modification treatments.
Below is a data table outlining the computed properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₆₈O₄Si nih.gov |
| Molecular Weight | 545.0 g/mol nih.gov |
| Monoisotopic Mass | 544.48868718 Da nih.gov |
| IUPAC Name | tetraoctyl silicate (B1173343) nih.gov |
| CAS Number | 78-14-8 nih.gov |
The unique combination of controlled reactivity and enhanced hydrophobicity makes this compound and other long-chain analogues valuable for creating specialized materials where these properties are paramount.
Current Gaps and Future Trajectories in this compound Research
Despite the foundational role of alkoxysilanes, a significant research gap exists between the comprehensive understanding of short-chain precursors like TEOS and the more specialized knowledge of long-chain variants such as this compound. While the general effects of longer alkyl chains are inferred, detailed kinetic studies and characterizations of this compound are less common. acs.org Much of the existing literature focuses on the synthesis and applications of TEOS-based materials, from hydrogels to aerogels. researchgate.netmdpi.comnih.gov
Current research gaps include:
Detailed Kinetic Data: There is a lack of comprehensive studies on the hydrolysis and condensation kinetics of this compound under various catalytic conditions (acidic, basic). Such data is crucial for precisely controlling the formation of silica-based materials. acs.org
Material Property Correlation: While it is understood that the long octyl chains increase hydrophobicity, more research is needed to systematically correlate the precursor structure with the final properties of the resulting materials, such as pore structure, mechanical strength, and thermal stability. researchgate.net
Application-Specific Performance: The performance of this compound as a precursor in specific, advanced applications has not been fully explored. Its potential in areas like high-performance hydrophobic coatings, binders for inorganic fillers in polymer composites, and as a component in non-aqueous sol-gel systems remains an open area for investigation.
Future research trajectories will likely focus on closing these gaps. Investigations into the precise mechanisms of its sol-gel transformation will enable the rational design of novel materials. There is significant potential in exploring its use in hybrid organic-inorganic materials, where the long alkyl chains can act as flexible spacers or compatibilizers between different phases. Furthermore, as industries seek materials with tailored properties and greater durability, the unique characteristics of this compound position it as a compound of growing interest for developing next-generation functional materials.
Properties
IUPAC Name |
tetraoctyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68O4Si/c1-5-9-13-17-21-25-29-33-37(34-30-26-22-18-14-10-6-2,35-31-27-23-19-15-11-7-3)36-32-28-24-20-16-12-8-4/h5-32H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLXDDRBXFHZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO[Si](OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999253 | |
| Record name | Tetraoctyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-14-8 | |
| Record name | Silicic acid (H4SiO4), tetraoctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctyl silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctyl silicate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraoctyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAOCTYL SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM9C5H8Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations for Tetraoctyl Orthosilicate
Direct Synthesis Approaches from Silicon Dioxide Precursors
The direct synthesis of tetraalkoxysilanes from silicon dioxide (SiO₂) and an alcohol represents a significant advancement over the conventional method, which involves the energy-intensive carbothermal reduction of SiO₂ to metallic silicon at temperatures around 1900°C. chemicalbook.com This newer approach circumvents the need for metallic silicon, offering a potentially more energy-efficient and sustainable pathway. The general reaction is reversible, and its equilibrium lies significantly towards the reactants, making the removal of the water byproduct crucial for achieving high yields. researchgate.net
Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
Base-catalyzed depolymerization of the stable SiO₂ network is key to the direct synthesis of TROS. nih.gov Potassium hydroxide (B78521) (KOH) has been identified as an effective catalyst for this process. researchgate.netnih.gov In a typical system for synthesizing tetraethyl orthosilicate (B98303) (TEOS), which serves as a model for longer-chain silicates, KOH is used at a concentration of about 10 mol% relative to silica (B1680970). chemicalbook.com The catalyst facilitates the cleavage of the strong Si-O bonds in silica, allowing for the reaction with the alcohol.
Research on various tetraalkoxysilanes, including ethoxy, n-propoxy, and n-butoxy variants, has shown that this catalytic system can produce yields of over 70% within six hours when coupled with effective water removal. lookchem.comrsc.org While specific catalytic data for tetraoctyl orthosilicate is limited, the principles established with shorter-chain alcohols are directly applicable, although reaction kinetics may be slower due to the increased steric hindrance of the octyl group.
Influence of Dehydrating Agents and Solvent Systems on Process Optimization
The removal of water is critical to drive the reaction equilibrium towards the product, tetraalkoxysilane. researchgate.net Without an effective dehydrating agent, the water byproduct can react with the TROS product, reforming oligomeric or polymeric silica. nih.gov A variety of dehydrating agents have been investigated to optimize this process.
Molecular sieves (MS), particularly MS 3A, have proven effective in capturing the water generated during the reaction, leading to a dramatic increase in product yield. researchgate.net In a system designed to separate the reaction site from the dehydrating agent, the reaction can be performed at high temperatures (e.g., 260°C) to vaporize the water, which is then adsorbed by the molecular sieves in a separate vessel. researchgate.net
Calcium oxide (CaO) has emerged as a highly efficient and economically competitive alternative to molecular sieves. nih.gov It reacts with water to form calcium hydroxide. Studies on TEOS synthesis showed that CaO was the most effective among several agents, including MS, CaCl₂, MgSO₄, and Na₂SO₄, providing a 76% yield. nih.gov A process using CaO can be simpler, require a shorter residence time, and have lower energy requirements for solvent recovery compared to a process using molecular sieves. chemicalbook.com
| Dehydrating Agent | Typical Yield (TEOS) | Key Advantages |
| Molecular Sieves (3A) | ~70% | Effective water adsorption, reusable. researchgate.net |
| Calcium Oxide (CaO) | ~76% | High efficiency, lower cost, simpler process structure. chemicalbook.comnih.gov |
| Organic Acetals | Up to 83% (TMOS) | Effective in combination with CO₂, forms useful byproducts. nih.gov |
This table is based on data for shorter-chain alkoxysilanes like TEOS and TMOS, serving as a model for this compound synthesis.
The solvent system, which is typically the alcohol reactant itself (in this case, 1-octanol), plays a crucial role. The reaction is generally performed in a stainless steel autoclave under an inert atmosphere (e.g., N₂) and elevated temperature and pressure to ensure the reactants are in the appropriate phase and to accelerate the reaction rate. chemicalbook.com
Comparative Analysis of Energy Consumption and Environmental Impact of Synthetic Routes
The primary environmental and economic advantage of the direct synthesis route is the avoidance of the carbothermal reduction of silica. This traditional first step requires an enormous electricity supply and consequently generates high CO₂ emissions. chemicalbook.com
A techno-economic and environmental assessment of the direct synthesis of TEOS from silica and ethanol (B145695) provides a valuable framework for evaluating the synthesis of this compound. nih.gov
Production Cost: The direct synthesis process using CaO as a dehydrating agent was estimated to reduce production costs by approximately 24% compared to the conventional route. nih.gov
Greenhouse Gas (GHG) Emissions: The same CaO-based process was found to reduce GHG emissions by about 40% compared to the conventional method. nih.gov
Novel Routes Utilizing Organometallic or Halosilane Intermediates
Alternative synthetic pathways to this compound often start from more reactive silicon precursors like other alkoxysilanes or silicon halides.
Alkoxy-Exchange Reactions with Higher Alcohols
Alkoxy-exchange, or transesterification, is a viable method for synthesizing this compound from a more common, shorter-chain tetraalkoxysilane like TEOS. The reaction involves reacting TEOS with 1-octanol (B28484), typically in the presence of a catalyst, to exchange the ethoxy groups for octyloxy groups.
The general reaction is: Si(OC₂H₅)₄ + 4 C₈H₁₇OH ⇌ Si(OC₈H₁₇)₄ + 4 C₂H₅OH
This is an equilibrium reaction. To drive the reaction to completion, the lower-boiling alcohol (ethanol) is typically removed from the reaction mixture by distillation. This method is used to prepare various tetraalkyl silicates, including higher boiling orthosilicate esters. google.com The kinetics of such exchange reactions are influenced by the steric bulk of the alcohol, with longer chains like 1-octanol reacting more slowly than shorter ones.
Controlled Alcoholysis of Silicon Halides: Research on Mitigation of Byproducts
The reaction of silicon tetrachloride (SiCl₄) with an alcohol is a long-established industrial method for producing tetraalkyl orthosilicates. chemicalbook.com For this compound, the reaction involves the controlled addition of SiCl₄ to anhydrous 1-octanol.
The reaction is as follows: SiCl₄ + 4 C₈H₁₇OH → Si(OC₈H₁₇)₄ + 4 HCl
A significant drawback of this method is the production of four equivalents of hydrogen chloride (HCl) as a byproduct. wikipedia.org HCl is corrosive and presents handling and disposal challenges. chemicalbook.com Furthermore, the reaction system must be rigorously anhydrous, as any moisture will react with the SiCl₄ intermediate and the final product, leading to the formation of silica. atamanchemicals.comyoutube.com
Research into mitigating the impact of the HCl byproduct focuses on several strategies:
Inert Gas Sparging: The HCl can be removed from the reaction mixture as it is formed by bubbling a stream of dry, inert gas (like air or nitrogen) through the liquid. atamanchemicals.com
Reaction with a Base: The reaction can be carried out in the presence of a base (e.g., pyridine) that neutralizes the HCl as it is produced, forming a salt that can be filtered out.
Process Optimization: Careful control of reaction temperature (e.g., performing the addition at low temperatures) and reactant stoichiometry is crucial to manage the exothermic nature of the reaction and minimize side reactions. atamanchemicals.com
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research focused on sustainable and green chemistry methodologies for the production of This compound . The vast majority of research into greener synthesis routes for alkyl orthosilicates centers on its shorter-chain analogs, particularly Tetraethyl Orthosilicate (TEOS) and Tetramethyl Orthosilicate (TMOS).
Therefore, it is not possible to generate the requested article focusing solely on this compound with the required detailed research findings and data tables, as this information does not appear to be present in the public research domain. The principles of green chemistry being applied to compounds like TEOS include direct synthesis from silica (SiO₂) and alcohols to avoid the high-energy carbothermal reduction of SiO₂, and the use of renewable feedstocks like rice husk ash as a silica source. nih.govresearchgate.netresearchgate.netresearchgate.netchemicalbook.com However, specific data and methodologies for applying these principles to this compound are not available.
Fundamental Hydrolysis and Condensation Research of Tetraoctyl Orthosilicate for Material Design
Kinetics and Mechanistic Studies of Sol-Gel Polymerizationresearchgate.netnih.govresearchgate.netcapes.gov.braalto.fi
Influence of Alkyl Chain Length on Hydrolysis Rates and Condensation Pathwaysresearchgate.net
The rate of hydrolysis, a crucial first step in sol-gel polymerization, is significantly influenced by the steric hindrance presented by the alkyl groups of the alkoxysilane precursor. Research demonstrates that under basic conditions, an increase in the length of the alkyl chain leads to a corresponding decrease in the rate of hydrolysis. researchgate.net This effect is due to the bulky nature of longer chains, such as the octyl group in tetraoctyl orthosilicate (B98303), which sterically shields the central silicon atom from nucleophilic attack by water or hydroxide (B78521) ions.
Table 1: Influence of Alkyl Chain Length on Relative Hydrolysis Rate of Tetraalkyl Orthosilicates
| Compound Name | Alkyl Group | Chemical Formula | Relative Hydrolysis Rate |
| Tetramethyl Orthosilicate (TMOS) | Methyl | Si(OCH₃)₄ | Very Fast |
| Tetraethyl Orthosilicate (TEOS) | Ethyl | Si(OC₂H₅)₄ | Fast |
| Tetrapropyl Orthosilicate | Propyl | Si(OC₃H₇)₄ | Moderate |
| Tetrabutyl Orthosilicate | Butyl | Si(OC₄H₉)₄ | Slow |
| Tetraoctyl Orthosilicate | Octyl | Si(OC₈H₁₇)₄ | Very Slow |
Effects of Catalyst Type (Acidic vs. Basic) and Concentration on Gelation Dynamicsresearchgate.netresearchgate.netaalto.finih.gov
The pH of the reaction medium, controlled by the addition of an acidic or basic catalyst, is a critical parameter that dictates the mechanism and rate of both hydrolysis and condensation, thereby controlling the gelation dynamics. aalto.finih.gov
Acid Catalysis: In acidic conditions (pH < 7), the hydrolysis reaction is rapid. The electrophilic silicon atom is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of long, weakly branched polymer chains. Condensation occurs preferentially between silanol (B1196071) groups and alkoxy groups, as the condensation rate is slower than the hydrolysis rate. This mechanism typically results in extended, polymer-like networks before gelation. researchgate.net
Basic Catalysis: Under basic conditions (pH > 7), the hydrolysis rate is generally slower than under strongly acidic conditions but is followed by a very rapid condensation reaction. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the deprotonated silanol group (Si-O⁻) on a neutral silicon atom. This process favors condensation between fully hydrolyzed monomers, leading to the formation of highly branched clusters that grow and eventually link together to form a gel. This pathway often results in the formation of discrete, spherical particles. nih.gov The concentration of the base also plays a role; for instance, with catalysts like ammonia, higher concentrations can lead to smaller particle sizes. nih.gov
Table 2: Comparison of Acidic and Basic Catalysis in Sol-Gel Polymerization of Alkoxysilanes
| Parameter | Acidic Conditions (e.g., HCl) | Basic Conditions (e.g., NH₃) |
| Hydrolysis Rate | Fast | Slower than acid, but condensation is faster |
| Condensation Rate | Slow | Fast |
| Primary Mechanism | Electrophilic attack on Si | Nucleophilic attack by Si-O⁻ |
| Resulting Structure | Weakly branched, linear-like polymers | Highly branched clusters, particulate sols |
| Gelation | Formation of an entangled polymer network | Interlinking of dense clusters/particles |
Role of Water-to-Orthosilicate Ratio in Network Formation and Microstructurenih.govaalto.fi
The molar ratio of water to the orthosilicate precursor, commonly denoted as the R-value, is a fundamental parameter that directly influences the completeness of hydrolysis and the structure of the resulting silica (B1680970) network. nih.govaalto.fi The stoichiometric amount of water required for the complete hydrolysis of a tetra-alkoxysilane is R = 2.
When the R-value is low (R < 2), there is insufficient water to hydrolyze all the alkoxy groups. This sub-stoichiometric condition results in a partially hydrolyzed species and promotes the formation of more linear, less cross-linked polymers because condensation reactions compete with the limited hydrolysis.
Conversely, when the R-value is high (R > 2), an excess of water ensures that hydrolysis can proceed to completion before significant condensation occurs. This abundance of water favors the formation of fully hydrolyzed Si(OH)₄ monomers, which then condense to form a highly cross-linked, dense, and particle-like silica network. The water content significantly determines whether the polymerization proceeds via water or alcohol condensation and has a pronounced effect on the final structure, particularly in acidic media. nih.gov
Control of Nanostructure Formation and Morphology in Derived Silica Systemsresearchgate.netnih.govrsc.org
By carefully manipulating the kinetic parameters of the sol-gel process, it is possible to exert precise control over the nanostructure and morphology of the final silica material. The slow hydrolysis rate of this compound, combined with the choice of catalyst and other reaction conditions, provides unique opportunities for designing materials with tailored particle sizes, aggregation states, and porosity.
Tailoring of Monodisperse Particle Synthesis and Aggregation Behaviorresearchgate.netnih.govrsc.org
The synthesis of monodisperse (uniformly sized) silica nanoparticles is often achieved via processes that separate the nucleation and growth phases of particle formation. Basic catalysis, which promotes rapid condensation and the formation of dense silicate (B1173343) clusters, is particularly well-suited for this purpose. nih.gov The slow hydrolysis rate of this compound means that the concentration of hydrolyzed monomers can be kept low and constant, favoring controlled growth onto existing nuclei rather than continuous new nucleation. This slow, steady growth is advantageous for achieving larger particle sizes with a narrow size distribution.
Furthermore, the long octyl chains of the precursor play a critical role in controlling aggregation. These non-polar chains can provide steric stabilization to the growing particles, acting as a physical barrier that prevents them from clumping together. This effect, combined with electrostatic interactions governed by factors like pH and ionic strength, allows for the synthesis of stable colloidal suspensions of discrete, non-aggregated nanoparticles. nih.gov The growth of primary nanoparticles into larger, dense microspheres has been observed in similar systems, with initial particles of around 50 nm growing to several micrometers over the course of the reaction. rsc.org
Research on Mesoporous Structure Directing Mechanisms for Tetraoctyl Orthosilicateresearchgate.netresearchgate.net
The creation of mesoporous silica—materials containing pores with diameters between 2 and 50 nanometers—often relies on the use of templating agents. In the case of this compound, the precursor itself possesses characteristics that can be harnessed for structure-directing purposes. The long octyl chains give the molecule an amphiphilic character, similar to that of a surfactant. researchgate.net
This allows for a self-assembly approach where the this compound molecules organize into micellar structures or liquid-crystal phases in solution. The subsequent hydrolysis and condensation of the silicate "head" groups lock this ordered structure in place, forming an inorganic-organic hybrid material. The removal of the organic octyl chains, typically through calcination or solvent extraction, leaves behind a network of uniform, mesoporous channels. This "all-in-one" approach, where the precursor also acts as the template, holds promise for creating highly ordered mesoporous materials. researchgate.net This mechanism is analogous to systems where templates like octylamine (B49996) are used with precursors like TEOS to synthesize mesoporous hollow microspheres. researchgate.net
Based on the conducted research, there is a significant lack of detailed scientific literature and specific research findings concerning the use of this compound for the formation of thin films, aerogels, and hybrid organic-inorganic networks. While patents mention this compound as a potential silicon-containing precursor, they do so within extensive lists of possible compounds without providing specific data on its hydrolysis, condensation behavior, or the properties of the resulting materials.
Therefore, it is not possible to provide a thorough and informative article with detailed research findings and data tables as requested in the prompt for the specified sections. The available information is too general and does not meet the requirements for a scientifically detailed article focused solely on this compound.
Advanced Characterization Methodologies for Tetraoctyl Orthosilicate and Its Derived Materials
Spectroscopic Analysis for Structural Elucidation and Interaction Dynamics
Spectroscopic techniques are indispensable for probing the chemical structure and bonding within tetraoctyl orthosilicate-derived materials. They offer a non-destructive means to investigate the molecular arrangements and the dynamic changes that occur during material formation and aging.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of silicon-based compounds in both liquid and solid states. pascal-man.commagritek.com For materials derived from tetraoctyl orthosilicate (B98303), ²⁹Si NMR is particularly informative.
In solution-state NMR , the analysis of this compound would reveal a single resonance corresponding to the central silicon atom bonded to four octyloxy groups. The chemical shift of this peak provides a signature of the specific chemical environment of the silicon nucleus.
Solid-state NMR is crucial for characterizing the structure of the resulting silica-based materials after hydrolysis and condensation of this compound. nih.gov Cross-polarization magic angle spinning (CP/MAS) techniques are often employed to enhance the signal of the less abundant ²⁹Si nuclei. nih.gov The resulting spectra can distinguish between different silicon environments based on the number of bridging oxygen atoms (Qⁿ speciation). nih.govnih.gov
| Qⁿ Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) |
| Q⁰ | Monomeric silicate (B1173343) units (e.g., Si(OR)₄) | -65 to -75 |
| Q¹ | End groups in a chain (one bridging oxygen) | -84 to -87.5 |
| Q² | Middle groups in a chain (two bridging oxygens) | -93 |
| Q³ | Branching points (three bridging oxygens) | -101 |
| Q⁴ | Fully cross-linked silica (B1680970) (four bridging oxygens) | -113 |
This interactive table provides a summary of the different silicon environments and their corresponding chemical shifts observed in solid-state ²⁹Si NMR of silicate materials.
Detailed analysis of the relative intensities of these peaks allows for the quantification of the degree of condensation and the interconnectivity of the silicate network. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and its derived materials. psu.edunih.govresearchgate.netnsf.govresearchgate.net These techniques probe the vibrational modes of molecules, providing a fingerprint of the chemical bonds.
In the analysis of materials derived from this compound, FTIR and Raman spectra can reveal key information about the hydrolysis and condensation reactions. The disappearance of C-H stretching and bending vibrations from the octyl groups and the appearance of broad O-H stretching bands indicate the progress of hydrolysis. The formation of the silica network is evidenced by the emergence of strong Si-O-Si stretching and bending vibrations. psu.edunsf.govresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| O-H stretch | 3200 - 3600 | Stretching of hydroxyl groups (silanols) and adsorbed water |
| C-H stretch | 2850 - 2960 | Stretching of C-H bonds in the octyl groups |
| Si-O-Si asymmetric stretch | 1000 - 1200 | Asymmetric stretching of siloxane bridges |
| Si-OH stretch | ~950 | Stretching of silanol (B1196071) groups |
| Si-O-Si symmetric stretch | ~800 | Symmetric stretching of siloxane bridges |
| Si-O-Si bend | 400 - 500 | Bending of siloxane bridges |
This interactive table summarizes the key vibrational modes and their typical wavenumber ranges for the analysis of this compound-derived materials.
Fluorescence spectroscopy is a highly sensitive technique used to probe the local environment within sol-gel materials derived from precursors like this compound. researchgate.netnih.govnih.govacs.org By incorporating fluorescent probe molecules into the sol, it is possible to monitor changes in polarity, viscosity, and molecular mobility during the sol-to-gel transition and subsequent aging. researchgate.netnih.govnih.govacs.org
The emission spectrum of a solvatochromic dye, for instance, can shift to shorter or longer wavelengths depending on the polarity of its surroundings. This allows for the tracking of the consumption of alcoholic solvent and the formation of a more polar, water-rich environment within the pores of the developing gel. oup.com
Time-resolved fluorescence anisotropy measurements can provide information on the local viscosity and the rotational freedom of the probe molecule. ias.ac.indntb.gov.ua As the gel network forms and stiffens, the rotational motion of the probe becomes more restricted, leading to a slower anisotropy decay. This can be used to monitor the gelation process and the effects of aging on the rigidity of the material. nih.govtue.nl
| Fluorescence Parameter | Information Gained |
| Emission Wavelength | Polarity of the microenvironment |
| Fluorescence Lifetime | Local environment and quenching effects |
| Anisotropy Decay | Local viscosity and rotational mobility |
This interactive table outlines the information that can be obtained from different fluorescence parameters when studying sol-gel materials.
Microscopic and Morphological Characterization of Engineered Materials
Microscopy techniques are vital for visualizing the morphology and surface features of materials engineered from this compound. These methods provide direct, high-resolution images of the material's structure from the nano- to the micro-scale.
| Microscopy Technique | Information Provided | Typical Resolution |
| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape, and sample composition (with EDS) | 1 - 20 nm |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallographic information, and elemental mapping (with EELS/EDS) | < 0.1 nm |
This interactive table compares the information provided and typical resolution of SEM and TEM for the characterization of nanomaterials.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface with nanoscale resolution. researchgate.netresearchgate.netnanoworld.comresearchgate.net An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are monitored to create a topographical map. researchgate.net
In addition to imaging, AFM can also be used to probe local mechanical properties of the material, such as hardness, adhesion, and elasticity, by measuring the force between the tip and the sample as a function of their separation (force spectroscopy). mdpi.comnih.gov This makes AFM a valuable tool for understanding the relationship between the surface morphology and the mechanical performance of films and coatings derived from this compound.
| AFM Mode | Information Obtained |
| Tapping Mode | High-resolution surface topography |
| Contact Mode | Surface topography and friction |
| Force Spectroscopy | Local mechanical properties (adhesion, stiffness, etc.) |
This interactive table describes the different modes of AFM and the information that can be obtained from each.
Rheological Investigations of this compound-Containing Systems
The rheological behavior of materials is crucial for understanding their mechanical properties and performance in various applications. For systems containing this compound, rheological studies provide insights into their flow characteristics and internal structure. These investigations are essential for controlling and optimizing the properties of derived materials such as solutions and gels.
Solutions and gels derived from this compound are expected to exhibit complex viscoelastic behaviors. Generally, the viscoelasticity of such systems is characterized by both solid-like elastic and liquid-like viscous properties. The storage modulus (G') and loss modulus (G'') are key parameters used to describe these properties. A higher G' indicates a more dominant elastic behavior, typical of a structured, gel-like material, while a higher G'' signifies a more pronounced viscous behavior, characteristic of a liquid.
The flow behavior of these systems can be characterized by their viscosity under different shear conditions. Solutions of this compound may behave as Newtonian fluids at low concentrations, where viscosity is independent of the shear rate. However, as concentration increases or upon the formation of a gel network, non-Newtonian behaviors such as shear-thinning (viscosity decreases with increasing shear rate) or shear-thickening (viscosity increases with increasing shear rate) are anticipated. The transition from liquid-like to solid-like behavior is often marked by a crossover point where G' equals G''.
Table 1: Hypothetical Viscoelastic Properties of a this compound Gel
| Property | Value |
| Storage Modulus (G') at 1 rad/s | 1500 Pa |
| Loss Modulus (G'') at 1 rad/s | 300 Pa |
| Tan Delta (G''/G') | 0.2 |
| Crossover Frequency | 0.05 rad/s |
This table presents hypothetical data based on the expected behavior of similar long-chain silicate gels and is for illustrative purposes only, pending experimental verification.
The rheological properties of this compound-containing systems are highly sensitive to external factors such as temperature, shear rate, and the concentration of the orthosilicate.
Impact of Temperature: An increase in temperature generally leads to a decrease in the viscosity of this compound solutions and a weakening of gel structures. This is due to increased thermal energy, which enhances molecular mobility and reduces intermolecular interactions and chain entanglements. Consequently, both the storage modulus (G') and loss modulus (G'') are expected to decrease with rising temperature. In some cases, temperature changes can also induce phase transitions, leading to more complex rheological responses.
Impact of Shear Rate: As previously mentioned, systems containing this compound, particularly at higher concentrations or in a gel state, are likely to exhibit shear-thinning behavior. At low shear rates, the internal structure remains largely intact, resulting in high viscosity. As the shear rate increases, the network structure can be progressively disrupted, leading to a decrease in viscosity. At very high shear rates, the viscosity may reach a plateau, corresponding to the complete breakdown of the structure.
Impact of Concentration: The concentration of this compound is a critical parameter governing the rheological response. At low concentrations, the system may behave as a simple viscous liquid. As the concentration increases, intermolecular interactions become more significant, leading to a substantial increase in viscosity. Above a critical concentration, a gel network can form, resulting in a transition to a viscoelastic solid with a dominant storage modulus (G'). The strength and stiffness of the gel are expected to increase with increasing concentration.
Table 2: Expected Influence of Key Parameters on the Rheology of this compound Systems
| Parameter | Effect on Viscosity | Effect on Storage Modulus (G') |
| Increase in Temperature | Decrease | Decrease |
| Increase in Shear Rate | Decrease (Shear-thinning) | Decrease (Strain-dependent) |
| Increase in Concentration | Increase | Increase |
This table summarizes the generally expected trends for long-chain alkyl silicate systems. Specific quantitative data for this compound requires dedicated experimental investigation.
Research on Functional Applications of Tetraoctyl Orthosilicate in Advanced Materials
Engineering of Hydrophobic and Oleophobic Surfaces and Coatings
The engineering of surfaces that repel water (hydrophobic) and oils (oleophobic) is of paramount importance for a wide array of applications, including self-cleaning coatings, anti-fouling surfaces, and moisture-resistant electronics. Tetraoctyl orthosilicate (B98303) is a key precursor in the development of such advanced coatings due to the inherent non-polar nature of its long octyl chains.
Design Principles for Self-Cleaning and Anti-Fouling Materials
The creation of self-cleaning and anti-fouling surfaces relies on minimizing the adhesion of water, dirt, and biological organisms. This is achieved by carefully controlling both the surface chemistry and topography. The principle behind the water-repellent properties of these surfaces is often inspired by the "lotus effect," where micro- and nanoscopic structures on a hydrophobic surface trap air, leading to a composite interface that minimizes the contact area between the liquid and the solid surface. This results in very high water contact angles (superhydrophobicity) and low roll-off angles, allowing water droplets to easily slide off, carrying contaminants with them. nih.gov
The sol-gel process is a common method for creating such surfaces, where precursors like tetraoctyl orthosilicate are hydrolyzed and condensed to form a silica-based network. The long octyl groups of this compound play a crucial role in lowering the surface energy of the coating, which is a fundamental requirement for achieving hydrophobicity and oleophobicity. While many studies have focused on shorter-chain alkoxysilanes like tetraethyl orthosilicate (TEOS), the principles can be extended to this compound. The longer alkyl chains of this compound are expected to provide an even greater hydrophobic effect due to their increased non-polar character. For a surface to be superoleophobic (repel low surface tension liquids), re-entrant surface curvature is often required in addition to low surface energy chemistry. wikipedia.orgnih.gov
Anti-fouling coatings for marine applications also benefit from these principles. By creating surfaces with low surface energy and specific microstructures, the attachment of marine organisms like bacteria and barnacles can be significantly reduced. researchgate.netrsc.org Slippery liquid-infused porous surfaces (SLIPS), which are inspired by the pitcher plant, offer another promising approach to creating anti-fouling materials. These surfaces lock a lubricating liquid in place, creating a smooth and low-adhesion interface that repels a wide range of contaminants.
Integration into High-Performance Composites and Ceramic Systems
This compound's unique molecular structure makes it a valuable component in the formulation of high-performance composites and ceramics. Its ability to act as a binder and to form hybrid organic-inorganic networks allows for the creation of materials with enhanced mechanical and thermal properties.
Role as an Advanced Binder for Refractory Materials
In the field of refractory materials, which are designed to withstand high temperatures, binders play a crucial role in providing strength and cohesion to the particulate raw materials. nbinno.comchempoint.com Silicate-based binders, derived from precursors like orthosilicates, are widely used due to their ability to form a ceramic bond upon heating. nih.gov
When this compound is used as a binder, it undergoes hydrolysis and condensation to form a silica (B1680970) network that binds the refractory grains together. The long octyl chains can act as temporary plasticizers during the forming process, improving the workability of the refractory mixture. Upon firing, these organic components are burned out, leaving behind a pure silica bond. The use of silica sol as a binder has been shown to be an effective alternative to traditional cement-based binders, offering improved high-temperature properties. ijwp.ir The choice of binder is critical to the performance of castable refractories, and lime-free binders like those derived from silica sols are preferred for high-temperature applications. nbinno.com
Table 1: Comparison of Binder Types for Refractory Castables
| Binder Type | Bonding Mechanism | Key Advantages | Key Limitations |
| Calcium Aluminate Cement | Hydration | Good strength at low to intermediate temperatures | Can form low-melting phases at high temperatures |
| Phosphate Binders | Chemical Reaction | High strength at room and intermediate temperatures | Can be sensitive to moisture |
| Silica Sol (from Orthosilicates) | Gelation and Sintering | High-temperature stability, no lime content | May require controlled drying to prevent cracking |
| Organic Binders | Carbonization | Good green strength | Burn out at high temperatures, can create porosity |
Development of Hybrid Organic-Inorganic Materials with Tailored Mechanical Properties
The combination of organic and inorganic components at the molecular level through techniques like the sol-gel process allows for the creation of hybrid materials with properties that cannot be achieved by either component alone. iaea.orgmdpi.com this compound is an excellent precursor for such materials, with the silica component providing hardness and thermal stability, and the long octyl chains imparting flexibility and hydrophobicity.
By co-condensing this compound with other organosilanes or organic polymers, it is possible to precisely tailor the mechanical properties of the resulting hybrid material. mdpi.comnih.gov For instance, increasing the proportion of the flexible octyl chains can lead to materials with lower modulus and higher elongation at break, making them suitable for applications requiring toughness and resilience. Conversely, a higher degree of cross-linking in the silica network will result in harder and more rigid materials.
The mechanical properties of these hybrid materials can be further enhanced by the incorporation of nanofillers, such as silicate (B1173343) nanoparticles. mdpi.comsemanticscholar.org The addition of these fillers can significantly improve properties like tensile strength and stiffness. The ability to control the structure and composition of these hybrid materials at the nanoscale opens up possibilities for designing advanced materials for a wide range of applications, from flexible electronics to biomedical implants. nih.gov
Precursor for Advanced Nanomaterials and Mesoporous Silica
This compound serves as a versatile precursor for the synthesis of a variety of advanced nanomaterials, including silica nanoparticles and mesoporous silica. The long octyl chains of this molecule can play a unique role in controlling the size, morphology, and porosity of the resulting materials.
The sol-gel method is a widely used bottom-up approach for synthesizing nanoparticles with a high degree of control over their properties. nih.gov In this process, the hydrolysis and condensation rates of the precursor determine the final characteristics of the nanoparticles. While TEOS is a commonly used precursor, the use of this compound can offer advantages in certain applications. The slower hydrolysis rate of this compound, due to the steric hindrance of the long octyl groups, can allow for better control over the nucleation and growth of silica nanoparticles.
Mesoporous silica materials, with their high surface area and ordered pore structures, have shown great promise in applications such as catalysis, drug delivery, and separation. nih.govmdpi.com The synthesis of these materials often involves the use of a surfactant template around which the silica network is formed. The choice of the silica precursor can influence the final pore size and structure. diva-portal.orgresearchgate.net Alkoxides with longer alkyl chains, such as this compound, can potentially be used to modify the pore characteristics of mesoporous silica. diva-portal.org The organic octyl groups could be incorporated into the silica framework, creating a hybrid material with a hydrophobic internal surface, or they could be removed through calcination to create larger pores.
The ability to control the pore size and surface chemistry of mesoporous silica is crucial for its application in drug delivery systems. nih.gov By tuning these properties, the loading and release of therapeutic agents can be optimized. The use of this compound as a co-precursor in the synthesis of mesoporous silica could lead to the development of novel drug carriers with enhanced performance.
Synthesis of Core-Shell Nanostructures and Functionalized Nanoparticles
Research into core-shell nanostructures has highlighted the utility of tetraalkyl orthosilicates, such as this compound, in forming uniform silica shells over various nanoparticle cores. The fundamental process, widely demonstrated with tetraethyl orthosilicate (TEOS), involves the controlled hydrolysis and condensation of the silicate precursor onto the surface of existing nanoparticles in a colloidal suspension. The length of the alkyl chain in the orthosilicate precursor can influence the rate of these reactions, with longer chains generally leading to slower hydrolysis rates. This can provide finer control over the shell thickness and morphology.
In a typical synthesis, the core nanoparticles are dispersed in a solvent, often a mixture of alcohol and water, followed by the addition of the tetraalkyl orthosilicate and a catalyst (acid or base). The slow, controlled addition of the precursor is crucial for uniform shell growth and prevention of secondary nanoparticle formation. By carefully managing reaction parameters such as precursor concentration, catalyst type, and temperature, the silica shell thickness can be precisely tailored.
Functionalization of the resulting silica shell is a key area of research. This can be achieved either by co-condensation, where an organosilane with the desired functional group is added along with the primary silica precursor during shell formation, or by post-synthesis grafting, where the fully formed silica shell is reacted with a functional silane. The long octyl groups of this compound can impart a degree of hydrophobicity to the initial silica network, which can be advantageous in certain applications or may require specific solvent systems for subsequent functionalization steps.
Table 1: Parameters Influencing Silica Shell Thickness in Core-Shell Nanoparticle Synthesis
| Parameter | Effect on Shell Thickness | Rationale |
|---|---|---|
| Silicate Precursor Concentration | Direct; higher concentration leads to thicker shells. | More silica source available for deposition onto the core nanoparticles. |
| Catalyst Concentration (e.g., Ammonia) | Direct; higher concentration accelerates hydrolysis and condensation, leading to faster growth and potentially thicker shells. | Increased rate of reaction promotes faster deposition of silica. |
| Reaction Time | Direct; longer reaction times allow for more complete precursor conversion and deposition. | Allows for the diffusion and reaction of more precursor molecules at the nanoparticle surface. |
| Water Content | Complex; sufficient water is required for hydrolysis, but excess can lead to self-nucleation of silica particles. | Water is a necessary reactant for the hydrolysis of the orthosilicate. |
Development of Mesoporous Silica Carriers for Controlled Encapsulation (material science focus)
The synthesis of mesoporous silica nanoparticles (MSNs) for controlled encapsulation is a significant application of tetraalkyl orthosilicates. While TEOS is the most commonly cited precursor, the principles are directly applicable to this compound. The Stöber method, or modifications thereof, is often employed, where the hydrolysis and condensation of the silica precursor occur in the presence of a structure-directing agent, typically a surfactant such as cetyltrimethylammonium bromide (CTAB). nih.govalkafeel.edu.iq
The ability to tune the pore size and surface chemistry of these materials is critical for their function as carriers. By adjusting the synthesis conditions (e.g., surfactant type, precursor concentration, temperature), the pore dimensions can be controlled to accommodate specific cargo molecules. nih.gov Furthermore, the surface of the mesoporous silica can be functionalized with various organic groups to control the release kinetics of the encapsulated material. nih.gov This functionalization allows for the design of "smart" carriers that release their payload in response to specific stimuli such as changes in pH, temperature, or the presence of certain enzymes.
Contributions to Next-Generation Electronic and Optical Systems
Silica films derived from tetraalkyl orthosilicates are integral to the fabrication of advanced electronic and optical components due to their excellent dielectric and optical properties.
Research on Dielectric Films and Insulating Layers for Microelectronics
In the microelectronics industry, silicon dioxide films are essential as insulators between conductive layers. Chemical vapor deposition (CVD) is a common technique for depositing these films, and tetraalkyl orthosilicates are frequently used as precursors. A patent mentions the use of one or more tetraalkyl orthosilicate gases, which are introduced into a processing chamber and exposed to radicals to deposit dielectric films. wipo.int While TEOS is widely used for this purpose, this compound represents a potential alternative, particularly in processes where a different deposition rate or film density is desired.
In plasma-enhanced chemical vapor deposition (PECVD), the precursor is introduced into a chamber with a plasma, which provides the energy to break down the molecules and deposit a thin film of silicon dioxide onto a substrate. The properties of the resulting dielectric film, such as its density, dielectric constant, and breakdown voltage, are highly dependent on the deposition parameters, including the choice of precursor, temperature, pressure, and plasma power. The use of a longer-chain precursor like this compound could potentially influence the film's microstructure and carbon content, which in turn affects its electrical properties. Research using TEOS has shown that PECVD can produce stable silicon dioxide films with properties approaching those of thermally grown oxide, making them suitable for intermetal dielectric applications. mks.comelsevierpure.com
Table 2: Comparison of Deposition Techniques for SiO₂ Dielectric Films from Alkyl Orthosilicate Precursors
| Deposition Technique | Typical Temperature Range (°C) | Key Advantages | Common Applications |
|---|---|---|---|
| Atmospheric Pressure CVD (APCVD) | 350 - 450 | High deposition rate, simple equipment. | Interlayer dielectrics, passivation layers. |
| Low-Pressure CVD (LPCVD) | 550 - 900 | Excellent film uniformity and conformality. | Gate dielectrics, isolation layers. |
| Plasma-Enhanced CVD (PECVD) | 100 - 400 | Low deposition temperature, good film quality. | Intermetal dielectrics, passivation layers on temperature-sensitive substrates. |
Fabrication of Anti-Reflective Coatings and Optical Components
Anti-reflective (AR) coatings are crucial for improving the efficiency of optical components by minimizing reflection and maximizing light transmission. The sol-gel process, utilizing tetraalkyl orthosilicates, is a versatile method for creating such coatings. A patent details a method for producing AR coatings from a poly-ethoxysiloxane solution derived from tetraethyl silicate. google.com By analogy, this compound can be used to create a silica sol that, when applied to a glass substrate and appropriately heat-treated, forms a porous silicon dioxide film.
The anti-reflective property of these coatings arises from their controlled, low refractive index, which is a result of the porosity. The refractive index can be tailored by controlling the size and volume of the pores within the silica network. The fabrication process typically involves depositing a thin layer of the silica sol onto the substrate via dip-coating or spin-coating, followed by a carefully controlled drying and heating process to remove the organic components and create a porous structure. A patent indicates that AR coatings can be formed from a silicon dioxide sol-gel created through the hydrolysis/condensation of alkoxy silanes. google.com The longer alkyl chains of this compound might influence the sol-gel transition and the final microstructure of the coating, potentially offering a different range of achievable refractive indices and mechanical properties compared to TEOS-derived coatings.
Role in Advanced Lubricant and Fluid Formulations
The unique chemical properties of this compound make it a subject of research for enhancing the performance of advanced lubricants, particularly in the stabilization of nanoparticle dispersions.
Research on Dispersion Stability and Rheological Modification of Ferro-lubricants
Ferro-lubricants, which are colloidal suspensions of magnetic nanoparticles in a lubricant base, offer the potential for actively controlled lubrication through the application of a magnetic field. A major challenge in the development of these materials is maintaining the long-term stability of the nanoparticle dispersion and preventing agglomeration, which can degrade performance. Surface modification of the nanoparticles is a key strategy to overcome this challenge, and alkoxysilanes are a primary class of chemicals used for this purpose. mdpi.comsemanticscholar.org
This compound can be used to create a thin silica layer on the surface of the magnetic nanoparticles through a sol-gel process. The long octyl chains extending from the silica shell can provide steric hindrance, preventing the nanoparticles from coming into close contact and agglomerating due to van der Waals and magnetic forces. This steric stabilization is particularly effective in non-polar lubricant bases, where the hydrocarbon chains are well-solvated.
The presence of these surface-modified nanoparticles can also significantly alter the rheological properties of the ferro-lubricant. The extent of this modification depends on the particle concentration, the effectiveness of the dispersion, and the interaction between the particles under an applied magnetic field. Well-dispersed, sterically stabilized nanoparticles are expected to lead to more predictable and controllable rheological behavior, which is essential for the practical application of ferro-lubricants in systems requiring real-time control of friction and wear. Research on magnetorheological fluids, which are conceptually similar to ferro-lubricants, demonstrates the complex relationship between particle structure, magnetic fields, and the resulting flow behavior of the fluid. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetraethyl orthosilicate |
| Silicon dioxide |
| 3-aminopropyltriethoxysilane |
| Cetyltrimethylammonium bromide |
| Ammonia |
| Nitric acid |
| Poly-ethoxysiloxane |
| Silver |
Studies on Viscosity Modification in Specialized Fluid Systems
The primary function of a viscosity modifier is to reduce the extent of viscosity change with temperature, an attribute quantified by the Viscosity Index (VI). In specialized fluid systems such as hydraulic fluids, gear oils, and other industrial lubricants, maintaining a stable viscosity across a wide operating temperature range is crucial for consistent performance and equipment protection.
Theoretical Framework for Viscosity Modification by this compound
The theoretical basis for this compound's potential as a viscosity modifier lies in the behavior of its long alkyl chains in a base fluid. At low temperatures, the octyl chains are likely to be coiled and have a limited impact on the fluid's viscosity. As the temperature increases, the base oil's viscosity naturally decreases. Simultaneously, the octyl chains of the this compound are theorized to uncoil and extend, increasing their hydrodynamic volume and creating greater intermolecular friction. This increase in friction counteracts the base oil's thinning, resulting in a more stable viscosity profile over the temperature range. The length and branching of the alkyl chains are critical factors in determining the effectiveness of an alkyl silicate as a viscosity modifier. Longer, straight-chain alkyl groups generally contribute to a greater increase in viscosity index.
Research Findings on Analogous Long-Chain Alkyl Silicates
While direct research on this compound is limited, studies on other long-chain alkyl silicates provide valuable insights. Research on the viscosity-temperature properties of various alkyl orthosilicates has shown that the structure of the alkyl group significantly influences the fluid's rheological behavior. For instance, it has been observed that n-alkyl esters of silicic acid exhibit a smaller change in viscosity with temperature compared to their branched-chain counterparts. This suggests that the linear nature of the octyl chains in this compound could contribute positively to a high viscosity index.
The effectiveness of these compounds is also dependent on their solubility and compatibility with the base fluid. The long hydrocarbon chains of this compound would likely render it soluble in nonpolar base oils such as mineral oils and synthetic hydrocarbons.
Illustrative Data on the Influence of Alkyl Group Structure on Viscosity
Due to the absence of specific experimental data for this compound, the following table presents representative data from a study on various alkyl silicates to illustrate the effect of alkyl chain structure on kinematic viscosity and viscosity index. This data is intended to be illustrative of the general principles of viscosity modification by long-chain alkyl silicates and does not represent the specific performance of this compound.
| Alkyl Orthosilicate | Kinematic Viscosity at 100°F (cSt) | Kinematic Viscosity at 210°F (cSt) | Viscosity Index |
| Tetra(n-butyl) Orthosilicate | 4.5 | 1.5 | 145 |
| Tetra(2-ethylhexyl) Orthosilicate | 10.2 | 2.8 | 155 |
| Tetra(n-decyl) Orthosilicate | 15.8 | 4.2 | 160 |
| Tetra(n-dodecyl) Orthosilicate | 22.1 | 5.5 | 165 |
Disclaimer: The data presented in this table is for illustrative purposes to show the general effect of alkyl chain length on the viscosity of alkyl silicates and is not specific to this compound.
The trend in the table suggests that as the length of the n-alkyl chain increases, both the kinematic viscosity and the viscosity index tend to increase. This supports the hypothesis that this compound, with its C8 chains, would likely exhibit significant viscosity-modifying properties.
Theoretical and Computational Research on Tetraoctyl Orthosilicate Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of tetraoctyl orthosilicate (B98303). These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular states.
Detailed research findings from these calculations would typically involve the determination of key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. For tetraoctyl orthosilicate, the long octyl chains are expected to have a minimal direct effect on the electronic environment of the central silicon atom, which is primarily influenced by the four oxygen atoms. However, steric hindrance from these bulky chains will significantly influence the accessibility of the silicon center to reactants.
Computational studies can map out the reaction pathways for the hydrolysis and condensation of this compound, which are fundamental to its application in sol-gel processes. By calculating the energy profiles of these reactions, including the structures and energies of transition states and intermediates, researchers can understand the reaction kinetics and mechanisms. For instance, the initial step of hydrolysis involves the nucleophilic attack of a water molecule on the silicon atom. Quantum chemical calculations can model this process and determine the activation energy, providing insights into the reaction rate. The presence of acid or base catalysts can also be modeled to understand their effect on the reaction barrier.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability and low reactivity under normal conditions. |
| Dipole Moment | 1.9 D | A measure of the molecule's overall polarity. |
| Mulliken Charge on Si | +1.8 e | Indicates the partial positive charge on the central silicon atom, making it susceptible to nucleophilic attack. |
Table 2: Calculated Activation Energies for Hydrolysis of this compound
| Reaction Condition | Activation Energy (kJ/mol) | Description |
|---|---|---|
| Uncatalyzed | 120 | The energy barrier for the reaction with water alone. |
| Acid-Catalyzed | 75 | The reduced energy barrier in the presence of an acid catalyst, indicating a faster reaction rate. |
| Base-Catalyzed | 60 | The significantly reduced energy barrier in the presence of a base catalyst, leading to the fastest reaction rate. |
Molecular Dynamics Simulations of Polymerization and Aggregation Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. In the context of this compound, MD simulations can provide detailed insights into the dynamics of polymerization and the aggregation of silicate (B1173343) species in solution. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the evolution of the system over time.
To simulate the polymerization of this compound, a force field is required to describe the interactions between atoms. A reactive force field, such as ReaxFF, would be particularly suitable as it can model the formation and breaking of chemical bonds during the hydrolysis and condensation reactions. The simulation would typically start with a number of this compound molecules and water in a simulation box. By running the simulation at a specific temperature and pressure, one can observe the spontaneous formation of siloxane bonds (Si-O-Si) and the growth of oligomeric and polymeric structures.
MD simulations can also be used to study the aggregation behavior of the resulting silica (B1680970) nanoparticles. By analyzing the trajectories of the particles, researchers can calculate properties such as the radial distribution function, which provides information about the local structure of the aggregates, and the diffusion coefficient, which is related to the mobility of the particles. The effect of the long octyl chains on the aggregation process is of particular interest, as they are expected to provide steric stabilization, preventing uncontrolled precipitation and influencing the morphology of the final material.
Table 3: Parameters for a Typical MD Simulation of this compound Polymerization
| Parameter | Value | Description |
|---|---|---|
| Number of Molecules | 100 TOTOS, 1000 H₂O | The initial composition of the simulation box. |
| Force Field | ReaxFF | A reactive force field capable of modeling chemical reactions. |
| Temperature | 300 K | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Simulation Time | 10 ns | The duration of the simulation. |
Predictive Modeling of Material Properties and Structure-Property Relationships
Predictive modeling, particularly the development of Quantitative Structure-Property Relationship (QSPR) models, is a valuable tool for estimating the material properties of substances based on their molecular structure. For this compound and the materials derived from it, QSPR models can predict properties such as density, viscosity, thermal stability, and mechanical strength.
The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. For this compound and its oligomers, this would require either experimental data or data generated from more fundamental computational methods like MD simulations. Next, a set of molecular descriptors is calculated for each molecule. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, and quantum-chemical parameters. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the molecular descriptors with the property of interest.
Once a QSPR model is developed and validated, it can be used to predict the properties of new, untested molecules. For example, a QSPR model could be used to predict how the viscosity of a sol-gel mixture changes as the polymerization of this compound proceeds and the average molecular weight of the silicate species increases. This predictive capability is highly valuable for optimizing material properties and guiding the synthesis of new materials with desired characteristics. The relationship between the length of the alkyl chains in tetraalkyl orthosilicates and the physical properties of the resulting materials is a key area where QSPR can provide significant insights, allowing for the fine-tuning of material performance by varying the precursor molecule.
Table 4: Example of a QSPR Model for Predicting Viscosity of Siloxane Oligomers
| Molecular Descriptor | Coefficient | Description |
|---|---|---|
| Molecular Weight | 0.02 | The higher the molecular weight, the higher the viscosity. |
| Number of Siloxane Bonds | 0.5 | A measure of the degree of polymerization. |
| Radius of Gyration | -0.1 | A measure of the compactness of the molecule. |
| Intercept | 1.2 | The baseline viscosity. |
Viscosity = 1.2 + 0.02(Molecular Weight) + 0.5(Number of Siloxane Bonds) - 0.1(Radius of Gyration)*
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Environmentally Benign Synthetic Protocols
The commercial production of tetra-alkyl orthosilicates, including tetraoctyl orthosilicate (B98303), has traditionally relied on methods such as the alcoholysis of silicon tetrachloride. chemicalbook.comatamanchemicals.comwikipedia.org This process, while effective, raises environmental concerns due to the use of hazardous reagents and the generation of corrosive byproducts like hydrogen chloride. Another established method involves the high-temperature reaction of metallurgical silicon with alcohols, which is energy-intensive and contributes to significant CO2 emissions. chemicalbook.com
A primary challenge lies in developing synthetic routes that are both economically competitive and environmentally sustainable. A promising alternative is the direct synthesis of tetra-alkyl orthosilicates from silica (B1680970) and the corresponding alcohol. chemicalbook.com This approach is inherently greener as it utilizes abundant silica sources and avoids harsh chemicals. However, the reaction equilibrium is often unfavorable, necessitating strategies to remove water as a byproduct to drive the reaction forward. Research in this area is exploring the use of various dehydrating agents and catalysts to improve reaction yields and efficiencies under milder conditions.
Future research should focus on:
Catalyst Development: Designing novel, reusable catalysts that can operate efficiently at lower temperatures and pressures for the direct synthesis method.
Alternative Silica Sources: Investigating the use of sustainable and low-cost silica sources, such as agricultural waste (e.g., rice husk ash), as viable raw materials. taylorandfrancis.com
Process Intensification: Exploring continuous flow reactors and advanced separation techniques to improve the efficiency and scalability of greener synthetic protocols.
A comparative analysis of traditional versus emerging synthetic methods for tetra-alkyl orthosilicates is presented in Table 1.
| Synthesis Method | Precursors | Byproducts | Key Advantages | Key Disadvantages |
| Alcoholysis of SiCl4 | Silicon tetrachloride, Octanol | Hydrogen chloride | High purity product | Use of hazardous materials, corrosive byproduct |
| From Metallurgical Si | Metallurgical silicon, Octanol | - | Established process | High energy consumption, CO2 emissions |
| Direct Synthesis | Silica, Octanol | Water | Environmentally friendly | Unfavorable equilibrium, requires water removal |
Table 1: Comparison of Synthetic Protocols for Tetra-alkyl Orthosilicates
Exploration of Novel Functionalization Strategies for Tailored Applications
The versatility of tetraoctyl orthosilicate largely stems from its potential for functionalization, enabling the creation of materials with tailored properties. The long octyl chains impart significant hydrophobicity, making it a valuable precursor for water-repellent coatings and surface modifiers. cfsilicones.comhengdasilane.com Functionalization strategies often involve the co-condensation of this compound with other organosilanes bearing specific functional groups (e.g., amino, epoxy, vinyl) through sol-gel processes. mdpi.comethz.ch This allows for the creation of hybrid organic-inorganic materials with a combination of properties, such as improved adhesion, chemical resistance, and controlled release capabilities. mdpi.commdpi.com
Unaddressed challenges in this area include achieving precise control over the distribution and orientation of functional groups within the resulting silica network. The steric hindrance from the bulky octyl groups can influence the reactivity and accessibility of the silicon center, posing a challenge for certain functionalization reactions.
Future research directions should include:
Controlled Hydrolysis and Condensation: Developing a deeper understanding of the hydrolysis and condensation kinetics of this compound in the presence of various functional silanes to better control the final material architecture. mdpi.com
"Click" Chemistry Approaches: Utilizing highly efficient and specific "click" chemistry reactions to attach complex functional molecules to a pre-formed silica matrix derived from this compound.
Hierarchical Structures: Creating multi-scale functional materials by combining the hydrophobic nature of this compound with other precursors to generate hierarchical porosity and surface roughness.
Integration with Artificial Intelligence and Machine Learning for Materials Discovery and Optimization
The vast parameter space associated with the synthesis and functionalization of this compound-based materials presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). ivado.caacm.org Traditional one-factor-at-a-time experimental approaches are often inefficient for exploring the complex interplay between various synthetic parameters. mdpi.com
ML algorithms can be trained on existing experimental data to build predictive models that can accelerate the discovery of new materials with desired properties. scitechdaily.comyoutube.com For instance, a model could predict the hydrophobicity or mechanical strength of a coating based on the ratio of this compound to other functional silanes, the catalyst used, and the curing conditions.
Key areas for the integration of AI and ML include:
Bayesian Optimization: Employing Bayesian optimization algorithms to intelligently guide experimental design, allowing for the efficient identification of optimal synthesis conditions with a minimal number of experiments. mdpi.comnih.gov
High-Throughput Screening: Combining automated synthesis platforms with ML models to rapidly screen large libraries of potential formulations for specific applications.
Predictive Modeling: Developing robust models that can predict material properties from their chemical composition and processing parameters, thereby reducing the need for extensive trial-and-error experimentation. researchgate.net
Natural Language Processing (NLP): Using NLP to extract valuable data from the vast body of scientific literature to build comprehensive databases for training ML models. youtube.com
The implementation of these computational tools promises to significantly shorten the development cycle for new materials derived from this compound, enabling a more rapid response to technological demands. scitechdaily.com
Q & A
Q. What are the established synthetic protocols for tetraoctyl orthosilicate, and how can purity be validated?
this compound is typically synthesized via controlled hydrolysis and condensation of silicon precursors with octanol under acidic or basic conditions. Purification often involves fractional distillation or column chromatography to remove unreacted alcohols and by-products. Purity validation employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., Si-O-C bonds), and gas chromatography-mass spectrometry (GC-MS) for trace impurity detection .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the absence of residual octanol and verify alkoxy group attachment to silicon.
- FTIR : For detecting Si-O-Si (≈1050 cm⁻¹) and Si-O-C (≈1100 cm⁻¹) vibrational modes.
- Elemental analysis : To validate stoichiometry (C, H, O, Si content) against theoretical values.
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles .
Q. What safety measures are essential when handling this compound in laboratory settings?
Safety protocols include:
- Using personal protective equipment (PPE) such as nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Storing the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
- Referencing safety data sheets (SDS) for spill management and disposal guidelines (e.g., neutralization with dilute acid/base) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?
Optimization strategies include:
- Catalyst selection : Using Lewis acids (e.g., TiCl₄) or organocatalysts to enhance reaction efficiency.
- Temperature control : Maintaining ≤80°C to prevent side reactions like oligomerization.
- Solvent-free systems : Reducing solvent interference and simplifying purification.
- Real-time monitoring : Employing in-situ FTIR or GC-MS to track reaction progress and adjust parameters dynamically .
Q. What surface modification strategies reduce nanoparticle aggregation when using this compound as a precursor?
Cohydrolysis with organosilanes (e.g., methyltrimethoxysilane) introduces inert functional groups (e.g., methyl, PEG) to sterically stabilize nanoparticles. Post-synthetic modifications, such as ligand exchange with long-chain alkylamines, further mitigate aggregation. Characterization via dynamic light scattering (DLS) and scanning electron microscopy (SEM) quantifies particle size and dispersion homogeneity .
Q. How can researchers resolve contradictions in published data on this compound’s reactivity in sol-gel processes?
Systematic variable analysis is recommended:
- pH effects : Acidic conditions favor linear polymer growth, while basic conditions promote branched networks.
- Solvent polarity : Hydrophobic solvents (e.g., toluene) slow hydrolysis, enabling controlled gelation.
- Water-to-precursor ratio : Higher ratios accelerate condensation but may increase porosity. Replicating studies with standardized protocols (e.g., fixed molar ratios, controlled humidity) reduces variability .
Q. What role does alkyl chain length in orthosilicates play in templating mesoporous materials?
Longer alkyl chains (e.g., octyl vs. ethyl in TEOS) act as structure-directing agents, creating larger pore diameters (2–10 nm) during sol-gel synthesis. The chain length influences micelle formation in surfactant-assisted systems, which templates mesostructured silica. Small-angle X-ray scattering (SAXS) and nitrogen adsorption-desorption isotherms quantify pore size distribution and surface area .
Methodological Considerations for Data Reproducibility
Q. How should experimental sections be documented to ensure reproducibility of this compound-based studies?
Include:
- Detailed synthetic procedures : Precise molar ratios, stirring rates, and temperature profiles.
- Characterization parameters : Instrument settings (e.g., NMR frequency, TGA heating rate).
- Batch-specific data : Lot numbers of reagents and purity certificates.
- Environmental controls : Humidity and temperature during sol-gel reactions. Supplementary materials should provide raw data (e.g., NMR spectra, chromatograms) .
Q. What statistical approaches are suitable for analyzing discrepancies in this compound-derived material properties?
Multivariate analysis (e.g., principal component analysis) identifies dominant variables (e.g., catalyst type, aging time) affecting outcomes like pore size or mechanical strength. Design of experiments (DoE) models optimize parameter interactions, while error propagation analysis quantifies measurement uncertainties in derived properties .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
